molecular formula C17H18ClN3O3 B2912913 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone CAS No. 2034393-22-9

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone

Cat. No.: B2912913
CAS No.: 2034393-22-9
M. Wt: 347.8
InChI Key: KHMANJRELICVDV-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone is a complex organic compound that features a pyrrolidine ring, a chloropyridine moiety, and an ethoxypyridine group

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for developing new pharmaceuticals.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chloropyridine Moiety: This step involves the reaction of a chloropyridine derivative with the pyrrolidine ring under controlled conditions.

    Attachment of the Ethoxypyridine Group: The final step involves the coupling of the ethoxypyridine group to the intermediate compound, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be performed on the chloropyridine moiety.

    Substitution: The compound can participate in substitution reactions, especially at the ethoxypyridine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Mechanism of Action

The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone
  • (3-((3-Bromopyridin-4-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone
  • (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-4-yl)methanone

Uniqueness

The uniqueness of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(2-ethoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-2-23-16-13(4-3-7-20-16)17(22)21-9-6-12(11-21)24-15-5-8-19-10-14(15)18/h3-5,7-8,10,12H,2,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMANJRELICVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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